4,4'-sulfanediylbis{N-[(E)-(4-nitrophenyl)methylidene]aniline}
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Overview
Description
(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its nitro and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Nitrobenzaldehyde Intermediate: The initial step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.
Condensation Reaction: The 4-nitrobenzaldehyde is then subjected to a condensation reaction with 4-aminothiophenol to form the intermediate Schiff base.
Final Condensation: The Schiff base undergoes a final condensation with another equivalent of 4-nitrobenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction of Nitro Groups: Formation of corresponding amines.
Reduction of Imine Group: Formation of secondary amines.
Substitution Reactions: Formation of halogenated aromatic compounds.
Scientific Research Applications
(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro and imine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE
- **(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H18N4O4S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[4-[4-[(4-nitrophenyl)methylideneamino]phenyl]sulfanylphenyl]methanimine |
InChI |
InChI=1S/C26H18N4O4S/c31-29(32)23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)35-26-15-7-22(8-16-26)28-18-20-3-11-24(12-4-20)30(33)34/h1-18H |
InChI Key |
VDUXONXHBTVRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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